![molecular formula C12H18N4O2 B2724856 N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034473-35-1](/img/structure/B2724856.png)
N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Description
N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core with an acetamidoethyl side chain, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the following steps:
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Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For example, heating o-phenylenediamine with formic acid can yield benzimidazole.
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Introduction of the Acetamidoethyl Side Chain: : The acetamidoethyl group can be introduced via nucleophilic substitution. This can be achieved by reacting the benzimidazole derivative with 2-bromoacetamide in the presence of a base such as potassium carbonate.
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Final Coupling Reaction: : The final step involves coupling the intermediate with an appropriate
Biological Activity
N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C12H16N4O2, and it features a benzimidazole core structure which is known for various pharmacological activities. The presence of the acetamidoethyl group enhances its solubility and bioavailability.
Research indicates that compounds with similar structures often exhibit diverse biological activities, primarily through interactions with specific biological targets. The following mechanisms have been identified for related compounds:
- Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of various enzymes involved in disease processes. For example, they can inhibit farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cell growth and differentiation .
- Antiviral Activity : Certain tetrahydroimidazo derivatives have shown efficacy against viruses such as HIV by inhibiting reverse transcriptase (RT) activity. This suggests that this compound may share similar antiviral properties .
Anticancer Activity
A study on structurally related compounds demonstrated significant anticancer properties through the inhibition of cell proliferation in various cancer cell lines. For instance, tetrahydroimidazo derivatives were found to produce phenotypic reversion in transformed cells at micromolar concentrations .
Compound | IC50 (µM) | Target |
---|---|---|
Tetrahydroimidazo derivative | 0.024 | Farnesyltransferase |
R86183 | 0.057 | HIV-1 Reverse Transcriptase |
Antimicrobial Activity
The compound's structural analogs have been evaluated for antimicrobial activity against a range of bacteria and fungi. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
- HIV Research : A case study involving a derivative similar to this compound showed effective inhibition of HIV replication in CD4+ T-cell lines at concentrations significantly lower than those causing cytotoxic effects .
- Cancer Cell Lines : In vitro studies demonstrated that certain derivatives could inhibit the growth of H-Ras transformed Rat-1 cells by interfering with anchorage-independent growth mechanisms .
Properties
IUPAC Name |
N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-8(17)13-4-5-14-12(18)9-2-3-10-11(6-9)16-7-15-10/h7,9H,2-6H2,1H3,(H,13,17)(H,14,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJMMZDAXQVESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1CCC2=C(C1)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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